molecular formula C5H8O5 B117923 D-Arabinono-1,4-lactone CAS No. 2782-09-4

D-Arabinono-1,4-lactone

Cat. No.: B117923
CAS No.: 2782-09-4
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-JJYYJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arabinono-1,4-lactone is an organic compound that is a cyclic ester derived from D-arabinose. It is a white solid that can be converted into vitamin C (ascorbic acid) in biological systems. This compound is significant due to its role as a precursor in the biosynthesis of erythroascorbate, an analog of ascorbic acid found in fungi .

Biochemical Analysis

Biochemical Properties

D-Arabinono-1,4-lactone interacts with several enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of erythroascorbate . It is also a substrate for the enzyme this compound oxidase , which belongs to the family of oxidoreductases . This enzyme catalyzes the oxidation of this compound .

Cellular Effects

This compound has various effects on cells and cellular processes. For instance, it is known to influence cell function by participating in the biosynthesis of erythroascorbate . In the fungus Magnaporthe oryzae, a protein containing a this compound oxidase domain was found to be essential for growth, conidiogenesis, and pathogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme this compound oxidase, which interacts with this compound, employs FAD as a cofactor . The oxidation of this compound by this enzyme is a key step in the biosynthesis of erythroascorbate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. For instance, in the fungus Magnaporthe oryzae, disruption of the gene encoding a protein that interacts with this compound led to defects in vegetative growth and conidiogenesis .

Metabolic Pathways

This compound is involved in the ascorbate and aldarate metabolism pathway . It is converted into dehydro-D-arabinono-1,4-lactone in a reaction catalyzed by the enzyme this compound oxidase .

Subcellular Localization

The enzyme this compound oxidase, which interacts with this compound, is localized to the mitochondria . This suggests that this compound may also be present in the mitochondria, where it participates in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arabinono-1,4-lactone is typically synthesized from D-arabinose through an acid-catalyzed cyclization reaction. The process involves the conversion of D-arabinose into its lactone form by treating it with an acid catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves similar cyclization reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as crystallization to obtain the final product .

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, particularly when catalyzed by enzymes such as this compound oxidase.

    Reduction: While less common, reduction reactions can also occur under specific conditions, leading to the formation of reduced derivatives of the compound.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Arabinono-1,4-lactone has several applications in scientific research:

Comparison with Similar Compounds

  • D-Arabinonic acid γ-lactone
  • D-Gulonic acid γ-lactone
  • L-Galactono-1,4-lactone
  • L-Gulono-1,4-lactone

Comparison: D-Arabinono-1,4-lactone is unique due to its specific role in the biosynthesis of erythroascorbate in fungi, whereas other similar compounds like L-Galactono-1,4-lactone and L-Gulono-1,4-lactone are involved in the biosynthesis of ascorbic acid in plants and animals . The structural differences among these compounds result in distinct enzymatic pathways and biological functions.

Properties

IUPAC Name

(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-JJYYJPOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13280-76-7, 2782-09-4
Record name Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13280-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Arabinono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2782-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinonic acid, gamma-lactone, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arabinono-1,4-lactone
Reactant of Route 2
D-Arabinono-1,4-lactone
Reactant of Route 3
D-Arabinono-1,4-lactone
Reactant of Route 4
D-Arabinono-1,4-lactone
Reactant of Route 5
D-Arabinono-1,4-lactone
Reactant of Route 6
D-Arabinono-1,4-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.